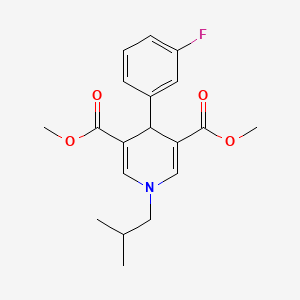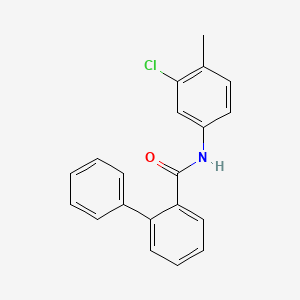![molecular formula C17H15ClO3 B5773613 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)
4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Clomeleon, and it is a fluorescent protein that can be used to monitor changes in intracellular calcium levels.
Mécanisme D'action
The mechanism of action of Clomeleon involves the binding of calcium ions to the protein, which causes a conformational change that results in the emission of fluorescent light. This allows researchers to monitor changes in calcium levels in real-time, providing valuable insights into the role of calcium signaling in cellular processes.
Biochemical and Physiological Effects:
Clomeleon has been shown to have a variety of biochemical and physiological effects, including the ability to bind to calcium ions with high affinity and specificity. This compound has also been shown to be stable under a variety of experimental conditions, making it an ideal tool for studying calcium signaling in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Clomeleon in lab experiments is its ability to provide real-time monitoring of changes in intracellular calcium levels. This allows researchers to study the dynamics of calcium signaling in living cells, providing valuable insights into the role of calcium in various cellular processes. However, one limitation of using Clomeleon is that it requires specialized equipment and expertise to use effectively.
Orientations Futures
There are several future directions for research involving Clomeleon, including the development of new variants that can monitor other signaling molecules in addition to calcium. Additionally, researchers are exploring the use of Clomeleon in combination with other imaging techniques, such as electron microscopy, to provide a more complete picture of cellular processes. Finally, there is ongoing research into the use of Clomeleon in animal models to study the role of calcium signaling in disease processes.
Méthodes De Synthèse
The synthesis of Clomeleon involves several steps, including the preparation of the starting materials and the reaction conditions necessary for the formation of the final product. The synthesis of Clomeleon has been described in detail in several scientific publications, and it typically involves the use of organic solvents and reagents.
Applications De Recherche Scientifique
Clomeleon has been widely used in scientific research to study the role of calcium signaling in various cellular processes. This compound has been used to monitor changes in intracellular calcium levels in a variety of cell types, including neurons, muscle cells, and immune cells.
Propriétés
IUPAC Name |
4-[5-chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-10(19)3-6-16-17(15-7-4-11(2)20-15)13-9-12(18)5-8-14(13)21-16/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSCPHWSLGVHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Cl)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)
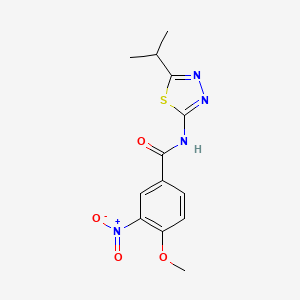
![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
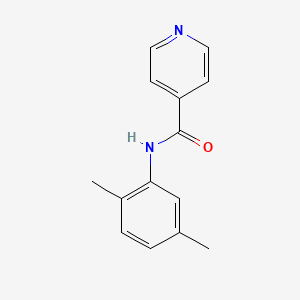
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
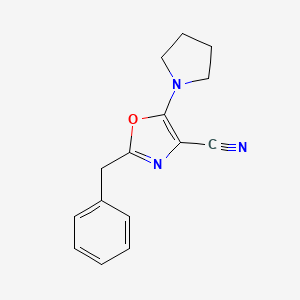
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)
